molecular formula C12H14BrN3 B1483667 4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2090852-62-1

4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B1483667
CAS No.: 2090852-62-1
M. Wt: 280.16 g/mol
InChI Key: TXZAJYAEJCMBCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C12H14BrN3 and its molecular weight is 280.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit liver alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols . Additionally, this compound can act as a starting material for the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . The interactions between this compound and biomolecules are primarily driven by its unique structural features, which allow it to form specific binding interactions with target proteins and enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, the inhibition of liver alcohol dehydrogenase by this compound is a result of its binding to the active site of the enzyme, preventing the substrate from accessing the catalytic site . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific genes and proteins within the cell.

Properties

IUPAC Name

4-(4-bromo-5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c1-8(2)16-9(3)11(13)12(15-16)10-4-6-14-7-5-10/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZAJYAEJCMBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C2=CC=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine
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4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine
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4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.